![molecular formula C17H17FN6O2 B3012521 1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione CAS No. 898440-36-3](/img/structure/B3012521.png)
1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" is a complex molecule that may be related to various fluorinated heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated compounds and triazine derivatives can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into the molecule, which can significantly alter its properties. For example, the synthesis of fluorine-substituted triazinone derivatives as potential molluscicidal agents against snails responsible for Bilharziasis diseases was achieved via Wittig's reaction, followed by various reactions with alkylating or oxidizing agents . Similarly, the synthesis of a fluorophenyl-containing compound intended for imaging dopamine D4 receptors was performed using electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with biological targets. For instance, the crystal structures of triazine derivatives have been studied for their potential in nonlinear optics, revealing specific hydrogen bonding patterns and dimeric units that could influence the compound's properties . The molecular structure of the compound "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" would likely exhibit similar intricate bonding and geometric features that could be analyzed through spectroscopic and crystallographic techniques.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can vary widely depending on the specific structure and substituents present. For example, the reactivity of a [1,2,4]triazino ring was explored, leading to the development of a versatile methodology for synthesizing related compounds . Additionally, the reactions of triazinane diones with isocyanates have been described, resulting in the formation of different fluorinated products depending on the isocyanate used . These studies suggest that the compound may also undergo a variety of chemical reactions, which could be exploited for further functionalization or for the synthesis of analogs with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms, which can increase stability, alter lipophilicity, and affect the molecule's interaction with biological systems. For instance, a series of fluorinated imidazopurine derivatives were synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitors, with additional studies on lipophilicity and metabolic stability . These properties are critical for the development of pharmaceutical agents and could provide valuable information for the analysis of "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione".
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the queried compound, for their potential as antidepressant agents. The research focused on the synthesis of these derivatives and evaluated their affinity for serotonin receptors and phosphodiesterase inhibitors. Selected compounds showed promise as potential antidepressants in preliminary pharmacological studies (Zagórska et al., 2016).
Antiviral Activity
- Kim et al. (1978) synthesized nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, which is structurally related to the compound . These compounds were tested against various viruses, demonstrating moderate rhinovirus activity at non-toxic dosage levels (Kim et al., 1978).
Synthesis of Derivatives
- The synthesis of derivatives of the pyrimido[1,2,3-cd]purine ring system, which shares similarities with the compound of interest, was explored by Šimo et al. (2000). This study provided insight into the chemical reactions and processes involved in creating various derivatives of this compound class (Šimo et al., 2000).
Molluscicidal Agents
- Al-Romaizan et al. (2014) conducted a study on fluorine substituted 1,2,4-triazinones, closely related to the queried compound, evaluating them as molluscicidal agents against snails responsible for Bilharziasis diseases. This research highlights the potential use of these compounds in addressing public health challenges (Al-Romaizan et al., 2014).
Anticancer, Anti-HIV, and Antimicrobial Activities
- Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, structurally related to the queried compound, and evaluated their in vitro anticancer, anti-HIV, and antimicrobial activities. The study identified compounds with considerable activity against specific cancer cell lines and moderate anti-HIV activity (Ashour et al., 2012).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGUZSKGMWTIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

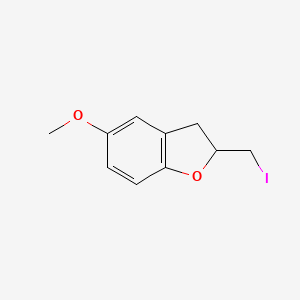
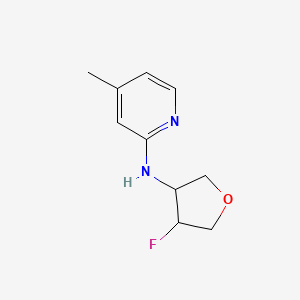

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)
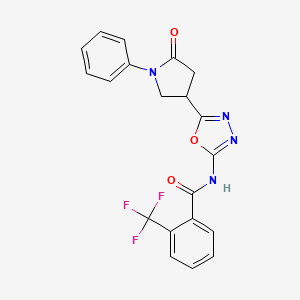
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
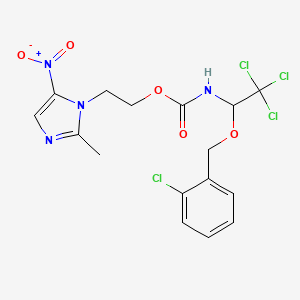
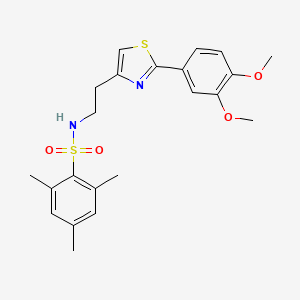
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)
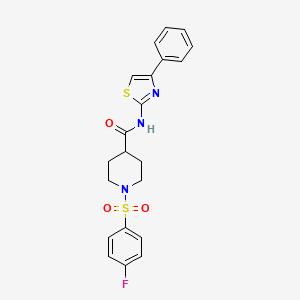
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)